N-(3-Chlorobenzyl)hydrazinecarboxamide
Description
N-(3-Chlorobenzyl)hydrazinecarboxamide is a hydrazine-derived compound featuring a 3-chlorobenzyl group attached to a semicarbazide backbone. The 3-chloro substitution on the benzyl ring is critical for modulating electronic properties and enhancing binding to biological targets, such as enzymes or DNA .
Properties
Molecular Formula |
C8H10ClN3O |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
1-amino-3-[(3-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-1-2-6(4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) |
InChI Key |
AMWLFEZIVOJCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)hydrazinecarboxamide typically involves the reaction of 3-chlorobenzyl chloride with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobenzyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazinecarboxamides.
Scientific Research Applications
N-(3-Chlorobenzyl)hydrazinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its biological activity, including its potential as an enzyme inhibitor.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chlorobenzyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Structural Variations and Pharmacological Activities
The table below highlights key structural analogs of N-(3-Chlorobenzyl)hydrazinecarboxamide and their biological activities:
Key Observations:
- Antifungal Activity : Compound 4 () incorporates a benzodioxole-imidazole hybrid linked via a semicarbazide group. The 3-carbon spacer between benzodioxole and imidazole enhances antifungal potency, likely by improving membrane penetration .
- Antitumor Activity : Hydrazinecarboxamide-linked N-mustard derivatives () exhibit superior cytotoxicity compared to urea-linked analogs. The hydrazinecarboxamide spacer facilitates DNA interstrand cross-linking, leading to tumor remission in vivo .
- Metal Complexation : Schiff base derivatives (e.g., ) form stable metal complexes (Cu, Co, Ni) with octahedral geometry. These complexes show enhanced antimicrobial activity compared to free ligands, attributed to improved redox properties and DNA interaction .
Substituent Effects on Bioactivity
- Chloro Position : The 3-chloro substitution in the target compound vs. 2-chloro in alters electronic effects. Ortho-substituted nitro groups (as in ) may sterically hinder binding, while meta-chloro enhances lipophilicity and target affinity.
- Thioamide vs. Carboxamide : Thiosemicarbazides () exhibit distinct coordination chemistry and redox activity compared to carboxamides, influencing their mechanism in metal-based therapies .
- Trifluoromethyl/Sulfonyl Groups : highlights a compound with trifluoromethyl and sulfonyl groups, which improve metabolic stability and solubility, though its specific activity remains unstated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
